molecular formula C14H14O4 B13764636 3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester CAS No. 68084-01-5

3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester

Cat. No.: B13764636
CAS No.: 68084-01-5
M. Wt: 246.26 g/mol
InChI Key: KMKHHIPWSMEPRR-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 5-(phenylmethyl)furoate is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol It is known for its unique structure, which includes a furoate moiety linked to a phenylmethyl group and a hydroxyethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 5-(phenylmethyl)furoate typically involves the esterification of 5-(phenylmethyl)furan-3-carboxylic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl 5-(phenylmethyl)furoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxyethyl 5-(phenylmethyl)furoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 5-(phenylmethyl)furoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the furoate moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2-Hydroxyethyl 5-(phenylmethyl)furoate is unique due to its specific substitution pattern and the presence of both hydroxyethyl and phenylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

68084-01-5

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-hydroxyethyl 5-benzylfuran-3-carboxylate

InChI

InChI=1S/C14H14O4/c15-6-7-17-14(16)12-9-13(18-10-12)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2

InChI Key

KMKHHIPWSMEPRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CO2)C(=O)OCCO

Origin of Product

United States

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